4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1206993-01-2
VCID: VC4849552
InChI: InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3
SMILES: CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.34

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

CAS No.: 1206993-01-2

Cat. No.: VC4849552

Molecular Formula: C16H12N2O2S

Molecular Weight: 296.34

* For research use only. Not for human or veterinary use.

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide - 1206993-01-2

Specification

CAS No. 1206993-01-2
Molecular Formula C16H12N2O2S
Molecular Weight 296.34
IUPAC Name 4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Standard InChI InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3
Standard InChI Key GRTIXFCRZFXJIZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N

Introduction

Chemical Identity and Structural Features

4-(o-Tolyl)-4H-benzo[b] thiazine-2-carbonitrile 1,1-dioxide (Molecular Formula: C₁₈H₁₃N₂O₂S) features:

  • A benzothiazine core (fused benzene and six-membered thiazine ring).

  • A sulfone group (1,1-dioxide) at the sulfur atom of the thiazine ring.

  • A cyano group (-CN) at position 2.

  • An ortho-tolyl group (2-methylphenyl) at position 4.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight337.38 g/molCalculated
Density~1.35 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO
Melting Point215–218°C (predicted)Analogous

The ortho-tolyl group introduces steric hindrance, potentially influencing binding interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multicomponent reactions or tandem cyclization strategies, as exemplified by:

  • Copper-catalyzed three-component reactions involving terminal alkynes, halogenated aryl isothiocyanates, and ammonia .

  • Rhodium(III)-catalyzed C–H activation for benzothiazine formation, followed by functionalization .

Key Reaction Steps:

  • Thiazine ring formation: Cyclization of 2-aminobenzenethiol derivatives with carbonyl precursors.

  • Sulfone introduction: Oxidation of the thiazine sulfur using H₂O₂ or m-CPBA.

  • Functionalization: Introduction of the cyano and o-tolyl groups via nucleophilic substitution or cross-coupling .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). The o-tolyl methyl group resonates as a singlet (δ 2.4 ppm) .

  • ¹³C NMR: The cyano carbon is observed at δ 118–120 ppm, while the sulfone carbons appear at δ 55–60 ppm .

  • IR: Strong absorption bands at 1350 cm⁻¹ (S=O) and 2220 cm⁻¹ (C≡N) .

Pharmacological Applications

Antimicrobial Activity

Benzothiazine derivatives exhibit Gram-positive antibacterial activity by disrupting cell membrane integrity .

Table 2: Antimicrobial Data for Analogues

CompoundMIC (μg/mL)Target BacteriaSource
AR13 (analogue)12.5Staphylococcus aureus
3f (SAR study)25Bacillus subtilis

The o-tolyl group enhances lipophilicity, improving membrane penetration .

Table 3: Docking Scores (Binding Energy, kcal/mol)

Target4-(o-Tolyl) DerivativeReference (Actinonin)
COX-2-7.8-6.2
Caspase-3-6.5-5.1

Molecular dynamics simulations confirm stable ligand-receptor complexes over 100 ns .

Structure-Activity Relationships (SAR)

  • Cyano group: Critical for hydrogen bonding with enzymatic targets (e.g., COX-2) .

  • Sulfone moiety: Enhances metabolic stability and electron-withdrawing effects .

  • Ortho-tolyl substituent: Increases steric bulk, reducing off-target interactions but limiting solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator